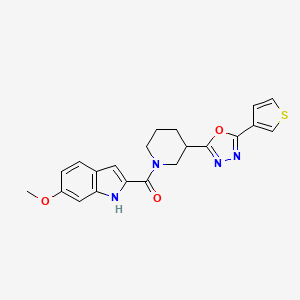

(6-methoxy-1H-indol-2-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound appears to be a complex organic molecule that contains several different functional groups, including an indole, a thiophene, an oxadiazole, and a piperidine ring. These functional groups suggest that this compound may have interesting biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired final product and the available starting materials.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3D structure would be determined by the arrangement of these groups in space, and could be predicted using computational chemistry techniques.Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the indole and thiophene rings might undergo electrophilic aromatic substitution, while the oxadiazole ring might be involved in nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a high melting point due to the presence of several aromatic rings, and it might be soluble in organic solvents due to the presence of several polar functional groups.Wissenschaftliche Forschungsanwendungen

Selective Estrogen Receptor Modulators (SERMs)

Compounds similar to the one have been explored for their role as selective estrogen receptor modulators (SERMs). For example, Raloxifene, a SERM, has shown estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. Analogues of raloxifene with modifications in the carbonyl group demonstrated substantial increases in estrogen antagonist potency, indicating their potential for enhanced therapeutic profiles in conditions such as breast cancer and osteoporosis (Palkowitz et al., 1997).

Antimicrobial Activity

Another area of research involves the synthesis and evaluation of novel heterocyclic compounds for antimicrobial activity. Compounds bearing structural motifs similar to the molecule of interest have been synthesized and shown to possess variable and modest activity against bacterial and fungal strains (Patel et al., 2011). This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains.

Anticancer and Antituberculosis Agents

The synthesis of Schiff base indole derivatives incorporating 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties has shown significant biological activities, including antimicrobial, antioxidant, antituberculosis, and anticancer effects (Verma et al., 2019). These findings highlight the potential of structurally complex molecules in the treatment and management of various diseases, including cancer and tuberculosis.

Molecular Interaction Studies

Research on molecular interactions, particularly involving cannabinoid receptors, has also been a focus. Compounds structurally related to the query molecule have been studied for their interaction with the CB1 cannabinoid receptor, revealing insights into the steric binding interactions and potential therapeutic applications in conditions modulated by cannabinoid receptors (Shim et al., 2002).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. As with any new compound, it would be important to handle it with care until more is known about its properties.

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity.

Eigenschaften

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-27-16-5-4-13-9-18(22-17(13)10-16)21(26)25-7-2-3-14(11-25)19-23-24-20(28-19)15-6-8-29-12-15/h4-6,8-10,12,14,22H,2-3,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUVJMAMEYNAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methoxy-1H-indol-2-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2783051.png)

![2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide](/img/structure/B2783053.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2783054.png)

![7-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783055.png)

![(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2783063.png)

![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2783066.png)